6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one
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Overview
Description
6-Methyl-9-phenyl-2,6,9-triazaspiro[45]decan-8-one is a heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a methyl-substituted ketone in the presence of a suitable catalyst can lead to the formation of the desired spiro compound . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing high-throughput screening and automated synthesis techniques.
Chemical Reactions Analysis
6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a pharmacological agent, with studies focusing on its activity as a receptor agonist or antagonist.
Industry: It can be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one can be compared with other similar spiro compounds, such as:
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This compound shares a similar spiro structure but differs in the substitution pattern, leading to distinct chemical and biological properties.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another related compound with a different ring system and functional groups, resulting in unique reactivity and applications.
These comparisons highlight the uniqueness of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4
Properties
IUPAC Name |
6-methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-16-9-13(18)17(12-5-3-2-4-6-12)11-14(16)7-8-15-10-14/h2-6,15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFVASYBLZNHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(CC12CCNC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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